2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound characterized by its multiple triazole rings and dimethylanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole rings through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylanilino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where triazole derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Properties
Molecular Formula |
C39H40N8O2S2 |
---|---|
Molecular Weight |
716.9 g/mol |
IUPAC Name |
2-[[5-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C39H40N8O2S2/c1-24-9-7-11-30(19-24)46-34(42-44-38(46)50-22-36(48)40-32-15-13-26(3)17-28(32)5)21-35-43-45-39(47(35)31-12-8-10-25(2)20-31)51-23-37(49)41-33-16-14-27(4)18-29(33)6/h7-20H,21-23H2,1-6H3,(H,40,48)(H,41,49) |
InChI Key |
DTGQGLBBXRHRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)C)C)CC4=NN=C(N4C5=CC=CC(=C5)C)SCC(=O)NC6=C(C=C(C=C6)C)C |
Origin of Product |
United States |
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